molecular formula C5H9NO2S B6611408 Methyl 4-amino-4-thioxobutanoate CAS No. 80592-96-7

Methyl 4-amino-4-thioxobutanoate

Cat. No.: B6611408
CAS No.: 80592-96-7
M. Wt: 147.20 g/mol
InChI Key: OUUNHMLHORCVGV-UHFFFAOYSA-N
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Description

Methyl 4-amino-4-thioxobutanoate is an organic compound with the molecular formula C5H9NO2S It is a derivative of butanoic acid and contains both an amino group and a thioxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-amino-4-thioxobutanoate can be synthesized through several methods. One common approach involves the reaction of methyl acrylate with thiourea under basic conditions to form the thioxo group. The reaction typically proceeds as follows:

    Reactants: Methyl acrylate and thiourea.

    Conditions: Basic conditions, often using a base such as sodium hydroxide.

    Procedure: The reactants are mixed and heated to promote the formation of the thioxo group, resulting in the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-4-thioxobutanoate undergoes various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-amino-4-thioxobutanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of various chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of Methyl 4-amino-4-thioxobutanoate involves its interaction with biological molecules. The thioxo group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The amino group may also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-amino-4-oxobutanoate: Similar structure but with an oxo group instead of a thioxo group.

    Butanoic acid, 4-amino-4-thioxo-, methyl ester: Another name for Methyl 4-amino-4-thioxobutanoate.

    Thiazole derivatives: Compounds containing a thiazole ring, which share some chemical properties with this compound.

Uniqueness

This compound is unique due to the presence of both an amino group and a thioxo group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

methyl 4-amino-4-sulfanylidenebutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2S/c1-8-5(7)3-2-4(6)9/h2-3H2,1H3,(H2,6,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUUNHMLHORCVGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Methyl succinamate (2 g, 15.2 mmol) was dissolved in dry THF (50 mL) and P2S5 (3.4 g, 15.2 mmol) was added and the reaction mixture was stirred at room temperature for 6 h. The reaction mixture was filtered through a sintered funnel and the clear filtrate was concentrated under reduced pressure to get the crude product, which was further purified by column chromatography (silica gel 60-120 mesh, eluent 50% EtOAc in petroleum ether) to afford methyl 4-amino-4-thioxobutanoate (1.25 g, yield 53%) as a white solid. 1H NMR (300 MHz, CDCl3) δ 7.27 (br s, 2H), 3.72 (s, 3H), 2.96-2.85 (m, 4H). MS (ESI) m/z: Calculated for C5H9NO2S: 147.04. found: 148.2 (M+H)+.
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2 g
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50 mL
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3.4 g
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Synthesis routes and methods III

Procedure details

Lawesson's reagent (2.6 g) was added to a toluene (10 ml) solution of methyl succinamate (1.7 g). The reaction mixture was heated under reflux for 4 hours, cooled, and then concentrated. The residue was purified by silica gel column chromatography (eluent: hexane/ethyl acetate=1/1) to obtain the entitled compound (400 mg) as an oily substance.
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2.6 g
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1.7 g
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10 mL
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